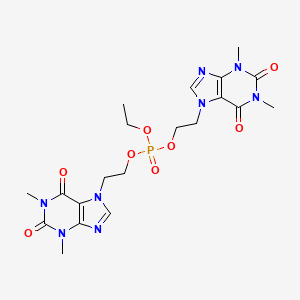
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester is a complex organic compound that belongs to the class of phosphate esters. These esters are particularly significant in biochemistry due to their role in various biological processes . This compound is characterized by its unique structure, which includes a phosphoric acid moiety esterified with two ethyl groups and a purine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. In the case of phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester, the reaction would involve the esterification of phosphoric acid with the corresponding alcohol derivatives under controlled conditions . The reaction is usually catalyzed by acids or bases to facilitate the esterification process.
Industrial Production Methods
Industrial production of such complex esters often involves multi-step synthesis processes. These processes include the preparation of intermediate compounds, followed by their esterification with phosphoric acid. The conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid esters can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert these esters into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation would yield phosphoric acid derivatives, while reduction would produce alcohols .
Aplicaciones Científicas De Investigación
Phosphoric acid esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Play a crucial role in cellular processes, including energy transfer and signal transduction.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid esters involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, affecting various biochemical processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphate esters such as:
- Bis(2-ethylhexyl) phosphate
- Phosphoric acid, 2-hydroxyethyl methacrylate ester
- Phosphoric acid, ethyl ester
Uniqueness
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester is unique due to its specific structure, which includes a purine derivative. This structure imparts distinct biochemical properties, making it valuable for specific applications in medicine and biology .
Propiedades
Número CAS |
69387-80-0 |
|---|---|
Fórmula molecular |
C20H27N8O8P |
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
bis[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl] ethyl phosphate |
InChI |
InChI=1S/C20H27N8O8P/c1-6-34-37(33,35-9-7-27-11-21-15-13(27)17(29)25(4)19(31)23(15)2)36-10-8-28-12-22-16-14(28)18(30)26(5)20(32)24(16)3/h11-12H,6-10H2,1-5H3 |
Clave InChI |
CQDRRXOHVXUBJS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCCN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



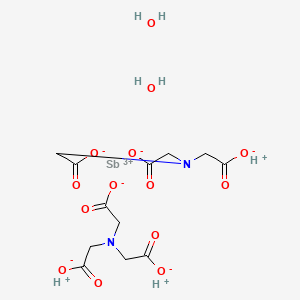


![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
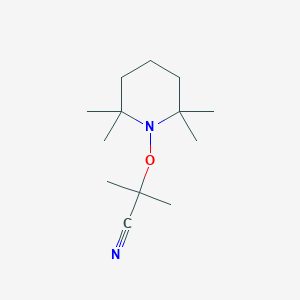

![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
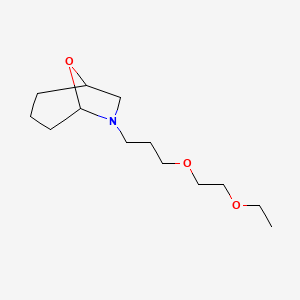
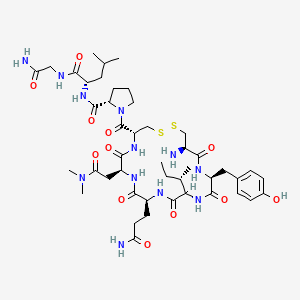
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)



